molecular formula C6H14S3 B12730044 1-(1-Sulfanylpropylsulfanyl)propane-1-thiol CAS No. 53897-60-2

1-(1-Sulfanylpropylsulfanyl)propane-1-thiol

Cat. No.: B12730044
CAS No.: 53897-60-2
M. Wt: 182.4 g/mol
InChI Key: MPDULAQZHPFPOG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(1-Sulfanylpropylsulfanyl)propane-1-thiol typically involves the reaction of 1-propanethiol with sulfur or sulfur-containing compounds under controlled conditions . The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(1-Sulfanylpropylsulfanyl)propane-1-thiol undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Sulfanylpropylsulfanyl)propane-1-thiol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(1-Sulfanylpropylsulfanyl)propane-1-thiol involves its interaction with molecular targets through its sulfanyl groups. These groups can form bonds with other molecules, leading to various chemical transformations. The pathways involved include redox reactions and substitution reactions, which contribute to its biological and chemical activities .

Comparison with Similar Compounds

1-(1-Sulfanylpropylsulfanyl)propane-1-thiol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(1-sulfanylpropylsulfanyl)propane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S3/c1-3-5(7)9-6(8)4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDULAQZHPFPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(S)SC(CC)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968685
Record name 1,1'-Sulfanediyldi(propane-1-thiol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Sulphury odour
Record name bis(1-Mercaptopropyl)sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1764/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly, Slightly soluble in water; soluble in many polar solvents, Soluble (in ethanol)
Details The Good Scents Company Information System
Record name 1,1'-Thiobis-1-propanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Details The Good Scents Company Information System
Record name bis(1-Mercaptopropyl)sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1764/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.080-1.084
Record name bis(1-Mercaptopropyl)sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1764/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

53897-60-2
Record name 1,1′-Thiobis[1-propanethiol]
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Record name 1-(1-Sulfanylpropylsulfanyl)propane-1-thiol
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Record name 1,1'-Sulfanediyldi(propane-1-thiol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968685
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Record name bis(1-mercaptopropyl)sulfide
Source European Chemicals Agency (ECHA)
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Record name 1-(1-SULFANYLPROPYLSULFANYL)PROPANE-1-THIOL
Source FDA Global Substance Registration System (GSRS)
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Record name 1,1'-Thiobis-1-propanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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